N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide
Description
Properties
IUPAC Name |
N-(5-bromopyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-10(2,3)9(14)13-8-4-7(11)5-12-6-8/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUYTVHRBWHVQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640080 | |
| Record name | N-(5-Bromopyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873302-39-7 | |
| Record name | N-(5-Bromo-3-pyridinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873302-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Bromopyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Amidation
This method involves the reaction of 5-bromo-3-pyridinecarboxylic acid or its derivatives with 2,2-dimethyl-propionyl chloride in the presence of a base such as triethylamine. The reaction can be summarized as follows:
$$
\text{5-bromo-3-pyridinecarboxylic acid} + \text{2,2-dimethyl-propionyl chloride} \xrightarrow{\text{Triethylamine}} \text{N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide}
$$
- Typical yields range from 60% to 85%.
- The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C) for several hours.
Substitution Reactions
Another approach involves the substitution of halogen atoms on the pyridine ring with amine groups under nucleophilic conditions. For example:
$$
\text{5-bromo-3-pyridine} + \text{Amine} \xrightarrow{\text{Base}} \text{N-(5-Bromo-pyridin-3-yl)-amide}
$$
- Yields can vary significantly based on the amine used (30% to 70%).
- Reaction conditions typically require an organic solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide), with temperatures ranging from 40°C to reflux conditions.
Coupling Reactions
Coupling reactions using coupling agents like HATU (1-Hydroxybenzotriazole) can also be employed for forming amide bonds. The general reaction is:
$$
\text{5-bromo-3-pyridine} + \text{Coupling agent} + \text{Amine} \xrightarrow{\text{Base}} \text{this compound}
$$
- This method often achieves higher yields (up to 90%) due to better activation of the carboxylic acid derivative.
- Reaction times can be longer (12 to 24 hours) depending on the reactivity of the starting materials.
The following table summarizes the different preparation methods along with their yields and typical conditions:
| Method | Yield (%) | Conditions |
|---|---|---|
| Direct Amidation | 60 - 85 | Room temperature; Triethylamine |
| Substitution Reaction | 30 - 70 | DMF/DMSO; 40°C to reflux |
| Coupling Reactions | Up to 90 | HATU; Base; 12 - 24 hours |
The synthesis of this compound can be effectively achieved through various methods, each with its advantages and limitations. The choice of method may depend on factors such as availability of starting materials, desired yield, and specific application requirements in medicinal chemistry or organic synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or other metal catalysts is commonly employed.
Major Products Formed
Substitution Reactions: Products include N-(5-substituted-pyridin-3-yl)-2,2-dimethyl-propionamides.
Oxidation Reactions: Products include this compound N-oxides.
Reduction Reactions: Products include N-(5-Bromo-piperidin-3-yl)-2,2-dimethyl-propionamide.
Scientific Research Applications
N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide has several applications in scientific
Biological Activity
N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : CHBrNO
- Molecular Weight : 257.1 g/mol
- CAS Number : 873302-39-7
- PubChem CID : 24229189
The compound features a brominated pyridine ring at the 5-position and a propionamide functional group, which may influence its reactivity and interactions with biological targets .
The presence of the bromine atom in this compound enhances its electrophilic character, potentially allowing it to interact with various biological macromolecules, such as proteins and nucleic acids. This interaction is crucial for its proposed roles in pharmacological applications.
- Lipid Metabolism : Preliminary studies suggest that compounds analogous to this compound may influence high-density lipoprotein (HDL) cholesterol levels. This effect could be mediated through interactions with enzymes involved in lipid metabolism.
- Anti-Cancer Properties : Similar compounds have demonstrated anti-cancer effects, indicating that this compound may also exhibit cytotoxicity against certain cancer cell lines.
- Anti-Inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which are common among pyridine derivatives.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals distinct biological activities attributed to variations in halogen substitution and functional groups. The following table summarizes key characteristics of similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(5-bromo-pyridin-2-yl)-2,2-dimethyl-propionamide | CHBrNO | Dimethyl substitution enhances lipophilicity |
| N-(4-chloropyridin-3-yl)propionamide | CHClNO | Chlorine substitution may alter biological activity |
| N-(pyridin-3-yl)propionamide | CHNO | Lacks halogen; serves as a baseline comparison |
The unique bromination pattern at the 5-position of the pyridine ring in this compound significantly influences its chemical reactivity and biological properties compared to non-halogenated analogs .
In Silico Studies
Recent research has utilized computational methods to predict the binding affinity of this compound to various biological targets. Such studies indicate promising interactions with dopamine D2 receptors, which are implicated in several central nervous system disorders . These findings suggest potential therapeutic applications for this compound in treating neurological conditions.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide
- Empirical Formula : C₁₀H₁₃BrN₂O
- CAS No.: 873302-39-7
- Molecular Weight : 257.13 g/mol
- Key Features : A pyridine derivative substituted with a bromine atom at the 5-position and a pivalamide (2,2-dimethyl-propionamide) group at the 3-position .
This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, due to its reactive bromine atom and stable pivalamide moiety.
Comparison with Structural Analogs
Positional Isomers of Bromopyridinyl Pivalamides
Key Insight : The position of bromine and pivalamide groups significantly influences steric hindrance and electronic effects. For example, bromine at the 5-position (as in the target compound) enhances reactivity in aromatic substitution compared to 2- or 6-position isomers .
Functional Group Variations
Key Insight: Replacing pivalamide with sulfonamide introduces acidity (pKa ~10), making it suitable for targeting basic residues in proteins. Hydroxyl or cyano groups modify solubility and reactivity profiles .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-bromo-3-aminopyridine with 2,2-dimethylpropionyl chloride in anhydrous conditions using a base like triethylamine to neutralize HCl byproducts . Optimization includes varying solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios (1:1.2 pyridine:acyl chloride) to maximize yield. Purity is confirmed via HPLC or TLC .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (¹H/¹³C) to confirm substitution patterns and amide bond formation.
- Mass spectrometry (ESI-MS) for molecular ion verification (expected m/z: ~254–257 for [M+H]+).
- X-ray crystallography (if crystals form) with SHELXL refinement to resolve 3D structure .
- Elemental analysis for C, H, N, Br content (±0.3% theoretical) .
Q. What are the solubility properties of this compound, and how do they affect experimental design?
- Methodological Answer : The bromopyridine and dimethylpropionamide groups confer moderate polarity. Solubility is highest in DMSO or DMF (>50 mg/mL), moderate in dichloromethane (~10 mg/mL), and low in water (<1 mg/mL). For biological assays, dissolve in DMSO first, then dilute in aqueous buffers (≤0.1% DMSO to avoid cytotoxicity) .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The C5-bromine atom acts as a leaving group, enabling palladium-catalyzed couplings. For Suzuki reactions:
- Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O at 80°C.
- Monitor reaction progress via LC-MS.
- Compare yields with chloro or iodo analogs (bromo typically offers slower kinetics but better selectivity) .
Q. What computational methods are suitable for predicting binding affinity of this compound to biological targets (e.g., kinases)?
- Methodological Answer :
- Docking simulations (AutoDock Vina, Schrödinger Suite) using PyMOL for visualization.
- DFT calculations (Gaussian 09) to map electrostatic potential surfaces and identify H-bonding sites on the pyridine/amide moieties.
- Validate predictions with SPR or ITC binding assays .
Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved during structure refinement?
- Methodological Answer :
- Use SHELXL’s restraints for aromaticity (e.g., pyridine ring planarity) and isotropic displacement parameters.
- Cross-validate with Hirshfeld surface analysis to detect weak interactions (C–H···O, π-stacking).
- Compare with analogous structures in the Cambridge Structural Database (CSD) .
Q. What strategies mitigate hydrolysis of the amide bond under physiological conditions?
- Methodological Answer :
- Introduce steric hindrance via bulkier substituents (e.g., tert-butyl instead of dimethyl).
- Test stability in PBS (pH 7.4, 37°C) over 24–72h using LC-MS.
- Compare degradation rates with N-methylated or cyclic amide analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
